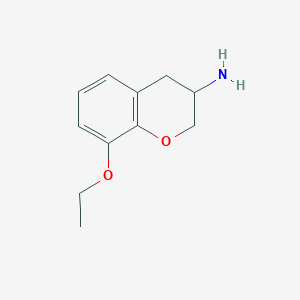

8-Ethoxychroman-3-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 8-Ethoxychroman-3-amine could potentially involve the use of imine reductases, which are nicotinamide-dependent enzymes that catalyze the asymmetric reduction of various imines to the corresponding amine products . Another potential method could involve the use of ω-transaminases, which have been used for the formation of chiral amines and heterocycles .Chemical Reactions Analysis

Imine reductases and ω-transaminases, which have been used in the synthesis of 8-Ethoxychroman-3-amine, are known to catalyze the asymmetric reduction of various imines to the corresponding amine products . This suggests that 8-Ethoxychroman-3-amine might undergo similar reactions.Physical And Chemical Properties Analysis

Amines, such as 8-Ethoxychroman-3-amine, are known to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

- N-Substituted Derivatives Synthesis : The chemistry of the hypho-(amine)(amino)B8H11 system was expanded through the synthesis of several derivatives, showcasing the versatility of amine-based compounds in organometallic chemistry and synthesis (Dörfler et al., 2000).

- Fischer Carbene Complexes : Fischer carbene complexes were utilized in organic synthesis, where {[2-(Dialkylamino)ethenyl]ethoxycarbene}chromium complexes were prepared from lithiated terminal alkynes in a one-pot operation, leading to the synthesis of diverse cyclic compounds with potential applications in medicinal chemistry and material science (Wu et al., 2005).

Materials Science and Environmental Applications

- Amine-Modified Metal-Organic Frameworks (MOFs) : Amine modification of ZIF-8, a type of MOF, demonstrated improved performance in the simultaneous removal of cationic dyes from aqueous solutions, highlighting the potential of amine-functionalized materials in water purification and environmental remediation (Isanejad et al., 2017).

- Photocatalysis : Amine-functionalized ZIF-8 was investigated as a visible-light-driven photocatalyst for Cr(VI) reduction, showcasing the potential of amine-functionalized materials in photocatalytic environmental remediation (Hu et al., 2019).

Bio-based Applications

- Biobased Amines : Research on the synthesis of biobased primary and secondary amines from various biomass sources, and their applications as building blocks for material chemistry, underscore the role of amine compounds in the development of sustainable materials (Froidevaux et al., 2016).

Chemical Activation and Cell Physiology

- Photochemical Activation : The study of tertiary amines linked to photoremovable protecting groups for applications in cell physiology, demonstrating the utility of amine compounds in biochemistry and molecular biology (Asad et al., 2017).

Zukünftige Richtungen

The use of imine reductases and ω-transaminases in the synthesis of chiral amines like 8-Ethoxychroman-3-amine represents a promising direction for future research . These enzymes offer an environment-friendly access to the production of chiral amines with exquisite stereoselectivity and excellent catalytic turnover .

Eigenschaften

IUPAC Name |

8-ethoxy-3,4-dihydro-2H-chromen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-13-10-5-3-4-8-6-9(12)7-14-11(8)10/h3-5,9H,2,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLWDVFQGMEDQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Ethoxychroman-3-amine | |

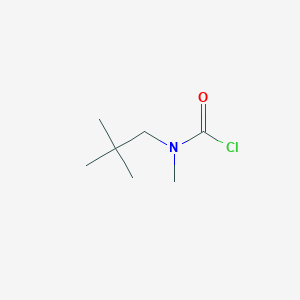

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

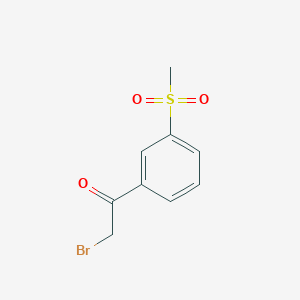

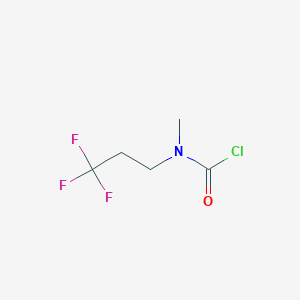

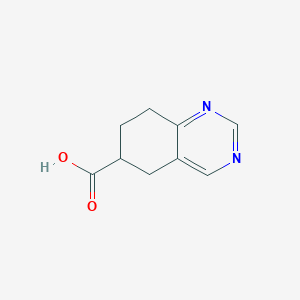

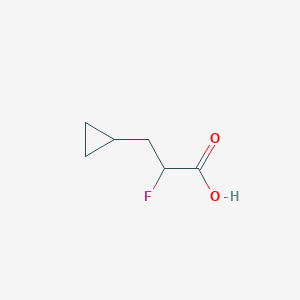

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R)-1-phenylethyl]cyclobutanamine](/img/structure/B1432503.png)

![2-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1432506.png)